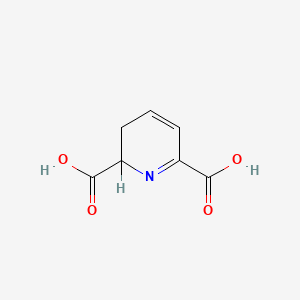
2,3-Dihydropyridine-2,6-dicarboxylic acid
Cat. No. B095565
Key on ui cas rn:
16052-12-3
M. Wt: 169.13 g/mol
InChI Key: UWOCFOFVIBZJGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05554522
Procedure details


Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be produced
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05554522
Procedure details


Dihydrodipicolinate reductase ternary crystals can be produced by mixing dihydrodipicolinate reductase with a 1.5 molar excess of NADPH and a 2.5 molar excess of 2,6-pyridinedicarboxylate (PDC) for 30-45 minutes at 4° C. to obtain a ternary complex of NADPH, PDC and dihydrodipicolinate reductase. Next, a precipitant solution containing polyethylene glycol, a salt and a buffer is provided. A droplet of dihydrodipicolinate reductase solution is mixed with a droplet of precipitant solution to obtain a mixed droplet solution. The mixed droplet solution is suspended over a well of precipitant solution in a sealed container. The vapor pressure of the precipitant solution in the well must be lower than the vapor pressure of the mixed droplet solution. The mixed droplet solution is allowed to stand for a period of time sufficient for dihydrodipicolinate reductase ternary crystals to grow to a predetermined size. Crystals appear in one to three weeks.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1.[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1>>[CH:13]1[N:14]=[C:15]([NH2:60])[C:16]2[N:21]=[CH:20][N:19]([C@@H:22]3[O:26][C@H:25]([CH2:27][O:28][P:29]([O:32][P:33]([O:36][CH2:37][C@H:38]4[O:42][C@@H:41]([N:43]5[CH:48]=[C:47]([C:49]([NH2:51])=[O:50])[CH2:46][CH:45]=[CH:44]5)[C@H:40]([OH:52])[C@@H:39]4[OH:53])([OH:35])=[O:34])([OH:31])=[O:30])[C@@H:24]([OH:54])[C@H:23]3[O:55][P:56]([OH:59])([OH:58])=[O:57])[C:17]=2[N:18]=1.[N:5]1[C:4]([C:10]([O-:12])=[O:11])=[CH:3][CH:2]=[CH:1][C:6]=1[C:7]([O-:9])=[O:8].[CH2:1]1[CH:6]([C:7]([OH:9])=[O:8])[N:5]=[C:4]([C:10]([OH:12])=[O:11])[CH:3]=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
can be produced
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1N=C(C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CCC(=C5)C(=O)N)O)O)O)OP(=O)(O)O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1C(=O)[O-])C(=O)[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1C=CC(=NC1C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
